molecular formula C7H8N2O3 B8663773 N-[(3-nitrophenyl)methyl]hydroxylamine

N-[(3-nitrophenyl)methyl]hydroxylamine

Cat. No.: B8663773
M. Wt: 168.15 g/mol
InChI Key: JLLGGWHMQYCIRO-UHFFFAOYSA-N
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Description

N-[(3-Nitrophenyl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 3-nitrophenylmethyl substituent. Hydroxylamines (R-NH-OH) are known for diverse roles, including acting as antioxidants, delaying cellular senescence , and mediating toxicity as metabolites of arylamine drugs . The 3-nitro group on the phenyl ring introduces strong electron-withdrawing effects, which may influence reactivity, stability, and biological activity compared to other substituents (e.g., chloro, alkyl, or sulfone groups).

Properties

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

IUPAC Name

N-[(3-nitrophenyl)methyl]hydroxylamine

InChI

InChI=1S/C7H8N2O3/c10-8-5-6-2-1-3-7(4-6)9(11)12/h1-4,8,10H,5H2

InChI Key

JLLGGWHMQYCIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CNO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds are selected for comparison based on functional groups, substituent effects, and biological relevance:

N-t-Butyl Hydroxylamine
  • Structure : Aliphatic t-butyl (C(CH₃)₃) group attached to hydroxylamine.
  • Key Properties :
    • Lipophilic due to the bulky t-butyl group, enhancing membrane permeability .
    • Effective at low concentrations (10 μM) in delaying fibroblast senescence by reducing mitochondrial oxidative stress .
Dapsone Hydroxylamine (DDS-NOH)
  • Structure : Hydroxylamine metabolite of dapsone, with a para-sulfone (SO₂) substituent.
  • Key Properties :
    • Direct hemolytic agent, causing oxidative damage to red blood cells via redox cycling .
    • Reactive intermediate formed in vivo during dapsone metabolism.
  • Contrast with Target Compound: The meta-nitro group in N-[(3-nitrophenyl)methyl]hydroxylamine may enhance stability compared to the para-sulfone group in DDS-NOH, which is prone to metabolic activation.
N-(4-Chlorophenyl)-N-hydroxycyclohexanecarboxamide
  • Structure : Chlorophenyl-substituted hydroxamic acid with a cyclohexane carboxamide group .
  • Key Properties :
    • Antioxidant activity inferred from DPPH radical scavenging assays .
    • Chloro substituent provides moderate electron-withdrawing effects.
  • Contrast with Target Compound :
    • The nitro group (stronger electron-withdrawing than chloro) may reduce antioxidant efficacy but increase electrophilic reactivity.
(3-Nitrophenyl)hydrazine
  • Structure : Hydrazine derivative with a meta-nitro group .
  • Key Properties :
    • Higher basicity than hydroxylamines due to the hydrazine group.
    • Likely less prone to oxidation compared to hydroxylamines.

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in this compound may enhance its electrophilicity, making it more reactive in redox reactions compared to chloro or alkyl substituents.
  • Toxicity vs. Therapeutic Potential: While DDS-NOH is toxic due to its sulfone group and redox cycling, the nitro analog might exhibit similar risks or unique therapeutic benefits depending on dosage and metabolic pathways.
  • Antioxidant Capacity : Hydroxylamines with bulky or electron-donating groups (e.g., t-butyl) show stronger antioxidant effects, whereas nitro-substituted derivatives may prioritize stability over radical scavenging .

Physicochemical Properties

Property This compound N-t-Butyl Hydroxylamine DDS-NOH
Solubility Moderate (polar nitro group) Low (lipophilic t-butyl) Low (sulfone group)
Stability Likely stable due to nitro group High Reactive metabolite
Acidity (NH-OH) Higher (nitro withdraws electrons) Lower Moderate

Notes:

  • Bulky substituents (e.g., t-butyl) improve membrane permeability but reduce solubility .

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